molecular formula C14H13BrFNO B2374692 4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 868256-59-1

4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol

Cat. No.: B2374692
CAS No.: 868256-59-1
M. Wt: 310.166
InChI Key: NHCAOLXIXWMDTM-UHFFFAOYSA-N
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Description

“4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H13BrFNO . It has a molecular weight of 310.17 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 310.17 . The InChI code for the compound is 1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 .

Scientific Research Applications

Synthesis and Characterization

  • A study by Sun Ducheng (2012) in "Chemical Reagents" discussed the synthesis of related compounds through cyclization reactions. This research indicates a potential application in the synthesis of complex organic molecules (Sun Ducheng, 2012).
  • Takjoo et al. (2013) in "Journal of Coordination Chemistry" explored the structural and thermal analysis of copper(II) and oxido-vanadium(IV) complexes involving similar compounds. This suggests its utility in creating metal complexes with unique properties (Takjoo et al., 2013).

Molecular Studies and Computational Analysis

  • H. Tanak (2019) conducted a study featured in the "4th International Symposium on Innovative Approaches in Engineering and Natural Sciences Proceedings" that examined the molecular structure and electrostatic potential of a similar compound, highlighting its potential as a multidentate ligand in metal complexes (H. Tanak, 2019).
  • In "Applied Organometallic Chemistry," Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, providing insight into its application in creating structures with antibacterial and antifungal properties (Chohan & Shad, 2011).

Photodynamic Therapy and Cancer Treatment

  • A 2020 study by Pişkin, Canpolat, and Öztürk in the "Journal of Molecular Structure" discussed the synthesis of zinc phthalocyanine derivatives for photodynamic therapy applications, indicating potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Material Science

  • Kaya and Aydın (2011) in "Polymers for Advanced Technologies" synthesized a novel Schiff base and its metal complex, highlighting applications in creating materials with unique thermal, optical, and electrochemical properties (Kaya & Aydın, 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of sodium-dependent glucose co-transporter 2 (sglt2) inhibitors , suggesting potential targets in glucose metabolism.

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This process involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .

Biochemical Pathways

Based on its potential use in the synthesis of sglt2 inhibitors , it may influence pathways related to glucose metabolism and transport.

Result of Action

If it indeed plays a role in the synthesis of sglt2 inhibitors , its action could potentially lead to decreased reabsorption of glucose in the kidneys, thereby lowering blood glucose levels.

Properties

IUPAC Name

4-bromo-2-[(5-fluoro-2-methylanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCAOLXIXWMDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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